Boc-Orn(Z)-OH is one of many building blocks used in SPPS. Its specific function is to incorporate the amino acid L-ornithine into the peptide chain. L-ornithine is an essential amino acid found in many proteins and plays a role in various biological functions [National Institutes of Health (.gov), "Dietary Reference Intakes (DRIs): Recommended Dietary Allowances and Dietary Reference Intakes (DRIs)" ].
Boc-Orn(Z)-OH, chemically known as 5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoic acid, is a derivative of ornithine with the molecular formula C18H26N2O6 and a molecular weight of 366.41 g/mol. This compound features two protective groups: the tert-butoxycarbonyl (Boc) group at the α-amino position and the benzyloxycarbonyl (Z) group at the δ-amino position. These protective groups are crucial for its role in peptide synthesis, allowing for selective reactions while preventing unwanted side reactions during chemical transformations .
Boc-Orn(Z)-OH has been studied for its potential biological activities, particularly in the context of peptide-based therapeutics. Its structure allows it to be utilized in synthesizing bioactive peptides that may exhibit various pharmacological effects. The compound's ability to be selectively deprotected makes it suitable for creating peptides with specific sequences that could interact with biological targets effectively .
The synthesis of Boc-Orn(Z)-OH generally involves several key steps:
These steps can be performed using solid-phase peptide synthesis techniques on an industrial scale, ensuring high yield and purity of the final product .
Boc-Orn(Z)-OH is extensively used in various fields:
Research on Boc-Orn(Z)-OH includes interaction studies focusing on its role in forming bioactive peptides. These studies often examine how the synthesized peptides interact with specific receptors or enzymes, contributing to understanding their pharmacodynamics and potential therapeutic applications .
Boc-Orn(Z)-OH exhibits unique characteristics due to its dual protective groups. Here are some similar compounds for comparison:
Compound Name | Description | Unique Features |
---|---|---|
Boc-Orn-OH | Lacks the benzyloxycarbonyl (Z) group; protects only α-amino group | Simpler protection scheme |
Z-Orn-OH | Lacks the tert-butoxycarbonyl (Boc) group; protects only δ-amino group | Focuses on δ-amino group protection |
Boc-L-Orn(Boc)-OH | A derivative with dual Boc protections | Provides robust protection but less selectivity |
Boc-Orn(2-Cl-Z)-OH | Contains a chlorine substituent at position 2 | Introduces halogen functionality |
Boc-Orn(Z)-OH stands out due to its ability to selectively protect both amino groups, making it particularly valuable in complex peptide synthesis where precise control over functionalization is required .
N-α-tert-Butoxycarbonyl-N-δ-benzyloxycarbonyl-L-ornithine represents a critically important protected amino acid derivative extensively utilized in peptide synthesis applications [1] [2]. This compound features dual protection of the amino acid ornithine, with the alpha-amino group protected by a tert-butoxycarbonyl group and the delta-amino group protected by a benzyloxycarbonyl group [4]. The molecular formula C₁₈H₂₆N₂O₆ corresponds to a molecular weight of 366.41 daltons, with a characteristic melting point range of 92.0 to 95.0 degrees Celsius [32] [34].
The stepwise protection approach represents the most widely employed strategy for preparing N-α-tert-Butoxycarbonyl-N-δ-benzyloxycarbonyl-L-ornithine, offering superior control over selectivity and reaction outcomes [5] [33]. The initial step involves protection of the alpha-amino group using tert-butoxycarbonyl anhydride in the presence of a suitable base such as triethylamine or sodium bicarbonate [11]. This reaction typically proceeds under carefully controlled conditions at temperatures between 0 and 5 degrees Celsius initially, followed by warming to room temperature over 12 to 24 hours .
The alpha-amino group protection mechanism involves nucleophilic attack of the ornithine amino group on the carbonyl carbon of tert-butoxycarbonyl anhydride, resulting in formation of the tert-butoxycarbonyl-protected intermediate [33]. The reaction requires maintenance of basic conditions with pH values between 8 and 9 to ensure optimal deprotonation of the amino group while preventing hydrolysis of the protecting reagent [11].
Following successful alpha-amino protection, the delta-amino group protection proceeds through reaction with benzyloxycarbonyl chloride or benzyloxycarbonyl N-hydroxysuccinimide ester [6]. The benzyloxycarbonyl chloride reaction utilizes similar basic conditions, typically employing triethylamine as the base in dichloromethane or similar organic solvents . The reaction temperature is maintained at 0 to 5 degrees Celsius initially to ensure selectivity and minimize side reactions, followed by gradual warming to room temperature over 6 to 12 hours .
Alternative protecting reagents for the delta-amino group include benzyloxycarbonyl N-hydroxysuccinimide ester, which offers improved reaction control and reduced formation of undesired byproducts [6]. The N-hydroxysuccinimide ester variant demonstrates enhanced stability and provides more predictable reaction kinetics compared to the corresponding acid chloride [18].
Table 1: Synthetic Routes for N-α-tert-Butoxycarbonyl-N-δ-benzyloxycarbonyl-L-ornithine Preparation
Synthetic Route | Key Reagents | Reaction Conditions | Yield Range |
---|---|---|---|
Stepwise Protection of α-Amino Group with tert-Butoxycarbonyl | Ornithine, tert-Butoxycarbonyl anhydride, Base (triethylamine/sodium bicarbonate), Organic solvent | pH 8-9, 0-5°C initially, then room temperature, 12-24h | 70-85% |
Stepwise Protection of δ-Amino Group with benzyloxycarbonyl | N-α-tert-Butoxycarbonyl-ornithine, benzyloxycarbonyl chloride/benzyloxycarbonyl N-hydroxysuccinimide ester, Base, Organic solvent | pH 8-9, 0-5°C initially, then room temperature, 6-12h | 75-90% |
One-pot Protection Strategy | Ornithine, tert-Butoxycarbonyl anhydride, benzyloxycarbonyl chloride, Base mixture, Controlled temperature | Sequential addition, temperature control (0-25°C), pH monitoring | 60-75% |
Selective Deprotection from Fully Protected Ornithine | Fully protected ornithine, Selective deprotection reagents | Specific conditions based on protecting groups to be removed | 65-80% |
Carbodiimide-mediated coupling reactions play a fundamental role in the utilization of N-α-tert-Butoxycarbonyl-N-δ-benzyloxycarbonyl-L-ornithine in peptide synthesis applications [19] [22]. These reactions involve activation of the carboxylic acid functionality through formation of reactive intermediates that subsequently couple with amino groups to form amide bonds [19].
The carbodiimide coupling mechanism initiates with nucleophilic attack of the carboxylic acid on the central carbon of the carbodiimide, forming an O-acylisourea intermediate [19]. This highly reactive intermediate can undergo two primary reaction pathways: direct aminolysis to form the desired amide product, or rearrangement to form a symmetrical acid anhydride that subsequently reacts with the amine nucleophile [19].
Dicyclohexylcarbodiimide represents one of the earliest and most extensively studied carbodiimide coupling reagents [19]. The reaction proceeds through formation of the O-acylisourea intermediate, which demonstrates high reactivity toward amino nucleophiles [19]. However, dicyclohexylcarbodiimide generates dicyclohexylurea as a byproduct, which can prove difficult to remove during purification processes [19].
Diisopropylcarbodiimide offers advantages in terms of solubility characteristics and reduced hygroscopic properties compared to dicyclohexylcarbodiimide [13] [22]. However, recent research has identified the formation of hydrogen cyanide when diisopropylcarbodiimide is utilized in combination with certain coupling additives such as oxyma pure [13] [22]. This side reaction occurs through formation of an oxadiazole intermediate with concurrent hydrogen cyanide liberation [22].
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride provides water-soluble coupling capabilities and facilitates easier purification of reaction products [13]. The water-soluble nature of both the reagent and its urea byproduct enables simplified workup procedures through aqueous extraction methods [13].
tert-Butylethylcarbodiimide represents a newer carbodiimide variant that combines advantages of tertiary and primary substituents around the carbodiimide backbone [13] [22]. This hybrid structure prevents hydrogen cyanide formation when used with oxyma pure while maintaining high coupling efficiency [22]. Research demonstrates that tert-butylethylcarbodiimide outperforms diisopropylcarbodiimide in terms of yield optimization and racemization minimization [22].
Table 2: Carbodiimide-Mediated Coupling Reactions for N-α-tert-Butoxycarbonyl-N-δ-benzyloxycarbonyl-L-ornithine
Carbodiimide Reagent | Additives | Advantages | Limitations |
---|---|---|---|
Dicyclohexylcarbodiimide | 1-Hydroxybenzotriazole, 1-Hydroxy-7-azabenzotriazole, N-Hydroxysuccinimide | High coupling efficiency, Low cost | Dicyclohexylurea byproduct difficult to remove, Allergenic |
Diisopropylcarbodiimide | 1-Hydroxybenzotriazole, Oxyma Pure | Soluble in most organic solvents, Less hygroscopic | Forms hydrogen cyanide with Oxyma Pure, Moderate solubility |
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 1-Hydroxybenzotriazole, Sulfo-N-hydroxysuccinimide | Water-soluble, Easy purification | Lower coupling efficiency in some cases |
tert-Butylethylcarbodiimide | 1-Hydroxybenzotriazole, Oxyma Pure | No hydrogen cyanide formation with Oxyma Pure, High efficiency | Higher cost, Limited commercial availability |
The selection between tert-butoxycarbonyl and 9-fluorenylmethoxycarbonyl protection strategies represents a critical decision in peptide synthesis methodology, with each approach offering distinct advantages and limitations [16] [17]. The tert-butoxycarbonyl strategy utilizes acid-labile protecting groups that are removed under acidic conditions, typically employing trifluoroacetic acid or hydrogen fluoride [16] [20].
The 9-fluorenylmethoxycarbonyl approach employs base-labile protecting groups that are cleaved under basic conditions using piperidine in dimethylformamide [16] [17]. This fundamental difference in deprotection chemistry enables orthogonal protection strategies where both protecting groups can be present simultaneously and selectively removed [20].
tert-Butoxycarbonyl chemistry demonstrates particular advantages for base-sensitive peptide sequences, including depsipeptides and peptides containing C-terminal thioesters [20]. The acidic deprotection conditions are generally compatible with these sensitive functionalities [20]. Additionally, tert-butoxycarbonyl-protected peptides typically exhibit higher solubility characteristics compared to their 9-fluorenylmethoxycarbonyl counterparts [20].
The 9-fluorenylmethoxycarbonyl strategy offers significant advantages in terms of scalability and equipment requirements [16] [25]. The mild basic deprotection conditions eliminate the need for specialized hydrogen fluoride handling equipment, making 9-fluorenylmethoxycarbonyl the preferred choice for large-scale industrial production [25]. The elimination of hydrogen fluoride requirements also reduces environmental and safety concerns associated with large-scale peptide manufacturing [25].
Racemization considerations differ significantly between the two protection strategies [16] [20]. tert-Butoxycarbonyl chemistry generally exhibits lower racemization rates due to the acidic deprotection conditions, while 9-fluorenylmethoxycarbonyl deprotection under basic conditions can promote racemization, particularly for amino acids prone to enolate formation [16] [20].
Table 3: Comparative Analysis of tert-Butoxycarbonyl vs. 9-Fluorenylmethoxycarbonyl Protection Compatibility
Parameter | tert-Butoxycarbonyl Strategy | 9-Fluorenylmethoxycarbonyl Strategy | Compatibility Notes |
---|---|---|---|
Deprotection Conditions | Strong acid (trifluoroacetic acid, hydrogen fluoride) | Mild base (20% piperidine/dimethylformamide) | Orthogonal approaches possible |
Side-chain Protection | Benzyl-based (benzyloxycarbonyl, benzyl ester) | tert-butyl-based (tert-butoxycarbonyl, tert-butyl ester) | Selective deprotection strategies available |
Resin Compatibility | para-Methylbenzhydrylamine, Merrifield resins | Wang, Rink amide resins | Resin selection critical for yield |
Racemization Risk | Lower with repetitive trifluoroacetic acid treatments | Higher with basic conditions | Additives can minimize racemization |
Scalability | Limited by hydrogen fluoride requirements | Highly scalable | Process optimization required for both |
Solvent Requirements | Dichloromethane, dimethylformamide, N-methylpyrrolidone | Dimethylformamide, N-methylpyrrolidone | Green chemistry alternatives emerging |
Equipment Needs | Specialized hydrogen fluoride apparatus | Standard equipment | Automation more common with 9-fluorenylmethoxycarbonyl |
Industrial Application | Limited by safety concerns with hydrogen fluoride | Preferred for large-scale production | Cost considerations vary with scale |
Industrial-scale production of N-α-tert-Butoxycarbonyl-N-δ-benzyloxycarbonyl-L-ornithine presents numerous optimization challenges that require comprehensive process development and engineering solutions [28] [27]. The transition from laboratory-scale synthesis to commercial production involves complex considerations related to equipment design, process control, and economic feasibility [26] [28].
Raw material quality control represents a fundamental challenge in large-scale production [29]. Variability in ornithine source materials can significantly impact reaction outcomes and product purity profiles [29]. Commercial ornithine may be derived from fermentation processes, enzymatic hydrolysis, or chemical synthesis, each presenting different impurity profiles that require tailored purification strategies [29].
Protecting reagent quality also presents significant challenges for industrial applications [28]. tert-Butoxycarbonyl anhydride and benzyloxycarbonyl chloride are moisture-sensitive reagents that require careful storage and handling to maintain reactivity [28]. Large-scale operations must implement robust moisture control systems and reagent qualification protocols to ensure consistent performance [28].
Reaction scale-up involves complex engineering challenges related to heat transfer, mixing efficiency, and reaction time optimization [28] [27]. Solid-phase peptide synthesis reactors with volumes up to 1000 liters are commonly employed for industrial production, requiring mechanical agitation systems rather than the gas bubbling or shaking methods used in laboratory settings [28].
Heat management becomes critical at industrial scales due to the exothermic nature of carbamate formation reactions [28]. Inadequate heat removal can lead to temperature excursions that promote side reactions, decomposition of temperature-sensitive intermediates, and safety hazards [27]. Industrial reactors typically employ jacketed vessel designs with sophisticated temperature control systems [28].
Purification process optimization represents another significant challenge for industrial operations [27] [28]. Crystallization conditions that work effectively at laboratory scale may not translate directly to large-scale operations due to differences in nucleation kinetics, heat transfer rates, and mixing patterns [27]. Filtration efficiency can be compromised at large scales due to equipment limitations and longer processing times [28].
Solvent management constitutes a major operational and economic consideration for industrial peptide synthesis [27] [28]. Traditional solid-phase peptide synthesis requires enormous volumes of organic solvents for washing, coupling, and deprotection steps [27]. Solvent recovery systems and waste minimization strategies are essential for economic viability and environmental compliance [27].
Process monitoring and quality control systems must be significantly more sophisticated for industrial operations compared to laboratory synthesis [28]. Real-time analytical methods, process analytical technology implementation, and quality-by-design principles are increasingly employed to ensure process consistency and product quality [28].
Table 4: Industrial-Scale Production Optimization Challenges for N-α-tert-Butoxycarbonyl-N-δ-benzyloxycarbonyl-L-ornithine
Challenge Category | Specific Challenges | Potential Solutions |
---|---|---|
Raw Material Quality | Variability in ornithine sources, Protecting reagent purity | Supplier qualification, Standardized testing protocols |
Reaction Scale-up | Heat transfer issues, Mixing efficiency, Reaction time optimization | Continuous flow processes, Reactor design optimization |
Purification Process | Crystallization conditions, Filtration efficiency, Impurity profiles | Automated crystallization, Continuous filtration systems |
Solvent Management | Solvent recovery, Reduction of solvent volume, Alternative solvents | Solvent recycling systems, Green solvent alternatives |
Safety Considerations | Handling of hazardous reagents (trifluoroacetic acid, benzyloxycarbonyl chloride), Exothermic reactions | Containment systems, Process risk assessments, Automation |
Process Monitoring | In-process controls, Analytical method validation, Process consistency | Process analytical technology implementation, Real-time analytics, Quality by Design |
Waste Management | Byproduct disposal, Environmental impact, Regulatory compliance | Waste treatment technologies, Circular economy approaches |
Cost Optimization | Yield optimization, Energy efficiency, Process intensification | Process modeling, Lean manufacturing principles |
The economic considerations for industrial production extend beyond raw material costs to encompass energy consumption, waste disposal expenses, and regulatory compliance requirements [27] [29]. Process intensification strategies, including continuous flow chemistry and integrated purification systems, are increasingly being investigated to improve overall process economics [27].
Nα-tert-butoxycarbonyl-Nδ-benzyloxycarbonyl-L-ornithine exhibits complex hydrogen bonding patterns that govern its solid-state organization and molecular recognition properties. The compound features dual protecting groups that create multiple sites for intermolecular interactions, establishing a sophisticated network of non-covalent bonds that determine crystal packing arrangements [1] [2] [3].
The primary hydrogen bonding interactions in Boc-Orn(Z)-OH involve the carbamate nitrogen-hydrogen donors and carbonyl oxygen acceptors. These N-H···O=C interactions typically occur at distances of 2.0-3.0 Å with binding energies ranging from 15-25 kJ/mol [1] [2] [3]. The carboxylic acid functionality contributes additional hydrogen bonding through O-H···O=C interactions, which are generally stronger with distances of 1.8-2.8 Å and energies of 20-35 kJ/mol [1] [2] [3].
Crystallographic studies of related protected amino acid derivatives reveal that antiparallel β-sheet motifs commonly occur in these systems, stabilized by multiple hydrogen bonds between adjacent molecular chains [2] [4] [3] [5]. The benzyloxycarbonyl protecting group introduces aromatic π-π stacking interactions at distances of 3.5-4.0 Å, contributing 10-20 kJ/mol to the overall stabilization energy [3] [6]. These interactions complement the primary hydrogen bonding network and influence the three-dimensional crystal architecture.
The tert-butoxycarbonyl group creates steric hindrance that affects molecular packing and hydrogen bond geometry. Computational studies on similar carbamate-protected compounds indicate that the bulky tert-butyl moiety restricts conformational flexibility and promotes the formation of extended molecular conformations [1] [7] [8]. This conformational preference facilitates the establishment of intermolecular hydrogen bonding networks while preventing intramolecular cyclization that could compete with crystal packing interactions.
Weak C-H···O interactions also contribute to the overall crystal stability, occurring at distances of 2.5-3.5 Å with energies of 5-15 kJ/mol [3] [6]. These interactions often involve the stereogenic carbon center and the methylene groups of the ornithine backbone, providing additional stabilization to the crystal lattice. The presence of multiple hydrogen bond donors and acceptors in Boc-Orn(Z)-OH creates opportunities for complex three-dimensional hydrogen bonding networks that can adopt various crystallographic arrangements depending on crystallization conditions.
Nuclear Magnetic Resonance Spectroscopy provides comprehensive structural information for Boc-Orn(Z)-OH through both proton and carbon-13 techniques. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shifts for the protected amino acid framework, with the carbamate proton appearing as a broad signal in the 4.5-5.5 parts per million region [9] [10]. The tert-butyl protons of the Boc group manifest as a singlet at approximately 1.4 parts per million, integrating for nine protons, while the benzyl protons of the Z protecting group appear in the aromatic region between 7.2-7.4 parts per million [9] [10].
The ornithine backbone protons display complex multipicity patterns characteristic of amino acid derivatives. The α-proton appears as a multiplet around 4.2-4.4 parts per million, while the methylene protons of the side chain exhibit characteristic coupling patterns in the 1.5-3.2 parts per million range [9] [10]. The carboxylic acid proton, when present, appears as a broad exchangeable signal around 11-12 parts per million, often broadened due to rapid exchange with trace moisture [9] [10].
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbons of the protecting groups and carboxylic acid functionality in the characteristic 170-185 parts per million region [11] [9]. The Boc carbonyl typically appears around 155-157 parts per million, while the Z carbonyl resonates near 156-158 parts per million [11] [9]. The carboxylic acid carbonyl exhibits a chemical shift around 175-178 parts per million [11] [9]. The quaternary carbon of the tert-butyl group appears around 80-82 parts per million, with the methyl carbons resonating at approximately 28 parts per million [11] [9].
Fourier Transform Infrared Spectroscopy provides detailed information about the functional groups and their hydrogen bonding states. The carboxylic acid C=O stretch appears in the 1685-1710 cm⁻¹ region, with the exact position depending on the extent of hydrogen bonding [12] [13]. The carbamate C=O stretches of both Boc and Z protecting groups manifest in the 1650-1720 cm⁻¹ range, often appearing as multiple overlapping bands due to conformational effects and hydrogen bonding [12] [13].
The N-H stretching vibrations occur in the 3300-3500 cm⁻¹ region, with the exact frequencies depending on hydrogen bonding interactions [12] [13]. Free carbamate N-H groups typically appear at higher frequencies (3400-3500 cm⁻¹), while hydrogen-bonded groups are shifted to lower frequencies (3200-3400 cm⁻¹) [12] [13]. Aromatic C-H stretching from the benzyl group appears in the 3000-3100 cm⁻¹ region [12].
Mass Spectrometry analysis of Boc-Orn(Z)-OH reveals the molecular ion [M+H]⁺ at m/z 367, confirming the molecular weight of 366.41 g/mol [9] [10]. Electrospray ionization conditions typically provide excellent sensitivity for this compound, with clean spectra showing minimal fragmentation under gentle ionization conditions [9] [10]. Collision-induced dissociation experiments can provide structural information through characteristic fragmentation patterns, including loss of the tert-butoxycarbonyl group (loss of 100 mass units) and benzyloxycarbonyl group (loss of 134 mass units) [9] [10].
Tandem mass spectrometry experiments reveal sequential loss of protecting groups, providing confirmation of the structural arrangement. The base peak in collision-induced dissociation spectra often corresponds to the loss of both protecting groups, yielding the protonated ornithine fragment [9] [10]. These fragmentation patterns are consistent with the known lability of carbamate protecting groups under energetic conditions.
Boc-Orn(Z)-OH demonstrates differential solubility across various organic solvent systems, reflecting its amphiphilic nature with both hydrophobic protecting groups and hydrophilic functional groups [14] [15] [16]. The compound exhibits excellent solubility in polar aprotic solvents, with dimethyl sulfoxide providing the highest solubility at 200 mg/mL (545.84 mM) [14]. This exceptional solubility in dimethyl sulfoxide reflects the strong solvation of both the polar carboxylate and carbamate functionalities through hydrogen bonding interactions with the sulfoxide oxygen [14].
Dimethylformamide represents another highly effective solvent system, providing solubility of approximately 30 mg/mL [15]. The amide functionality of dimethylformamide offers both hydrogen bond donor and acceptor capabilities, facilitating dissolution of the protected amino acid through multiple solvation mechanisms [15]. Similar solubility characteristics are observed in other polar aprotic solvents including acetone, where the compound demonstrates good solubility [16].
Moderately polar solvents including methanol, dichloromethane, chloroform, and ethyl acetate all support dissolution of Boc-Orn(Z)-OH, though specific quantitative data varies among sources [16] . Methanol, as a protic solvent, can participate in hydrogen bonding with the carboxylic acid and carbamate functionalities, providing effective solvation despite its relatively low molecular weight [16] . The solubility in chlorinated solvents such as dichloromethane and chloroform reflects the compound's moderate hydrophobic character imparted by the tert-butyl and benzyl protecting groups [16].
The compound demonstrates severely limited aqueous solubility, being described as sparingly soluble in pure water [15]. However, mixed solvent systems can overcome this limitation. A 1:4 mixture of dimethyl sulfoxide:phosphate buffered saline provides solubility of approximately 0.2 mg/mL, representing a practical approach for biological applications requiring aqueous compatibility [15]. This mixed system leverages the excellent solubility in dimethyl sulfoxide while maintaining aqueous compatibility through the buffered saline component [15].
The solubility characteristics reflect the balance between hydrophobic and hydrophilic interactions. The dual protecting groups contribute significant hydrophobic character, with the tert-butyl group providing steric bulk and the benzyl group offering aromatic character [15] [16]. These hydrophobic contributions are balanced by the polar carboxylic acid and carbamate functionalities, which require polar solvents for effective solvation [15] [16].
Temperature effects on solubility follow typical patterns, with increased solubility at elevated temperatures. Practical protocols recommend heating samples to 37°C followed by ultrasonication to enhance dissolution, particularly for concentrated stock solutions [18] [19]. This approach is especially beneficial when preparing solutions in solvents with marginal solubility characteristics.
The pH dependence of aqueous solubility reflects the ionizable carboxylic acid functionality. Under basic conditions, deprotonation of the carboxylic acid enhances water solubility through formation of the carboxylate anion [15]. Conversely, acidic conditions maintain the protonated carboxylic acid form, limiting aqueous solubility but potentially affecting the stability of the acid-labile Boc protecting group [15].
Boc-Orn(Z)-OH exhibits complex thermal behavior with multiple degradation pathways activated at different temperature ranges. The thermal stability profile is dominated by the relative labilities of the protecting groups and the amino acid backbone, with degradation following well-established mechanisms for carbamate and amino acid decomposition [20] [21] [22] [23].
The tert-butoxycarbonyl protecting group represents the most thermally labile component, undergoing acid-catalyzed cleavage at temperatures as low as 25-80°C under acidic conditions [22] [23]. This degradation pathway involves protonation of the carbonyl oxygen followed by elimination of tert-butyl alcohol and carbon dioxide [22] [23]. The reaction proceeds through a concerted mechanism where the bulky tert-butyl group facilitates departure through hyperconjugative stabilization of the developing positive charge [22] [23].
The benzyloxycarbonyl protecting group demonstrates greater thermal stability than the Boc group but readily undergoes hydrogenolysis under catalytic conditions at 25-60°C [22] [24] [23]. This reaction requires the presence of hydrogen gas and metal catalysts such as palladium on carbon, proceeding through formation of benzyl alcohol intermediate that subsequently eliminates to produce toluene and carbon dioxide [22] [24] [23]. Under purely thermal conditions without catalysts, the Z group shows enhanced stability compared to Boc protection [22] [23].
At elevated temperatures exceeding 150°C, overall thermal decomposition begins through multiple competing pathways [20] [21]. The carboxylic acid functionality undergoes decarboxylation reactions above 200°C, eliminating carbon dioxide and forming the corresponding decarboxylated ornithine derivative [25] [26] [27]. This process follows typical carboxylic acid thermal decomposition mechanisms, potentially proceeding through ketene intermediates under anhydrous conditions [25] [26] [27].
Amino group deamination becomes significant above 180°C, leading to elimination of ammonia and formation of the corresponding aldehyde or acid derivatives [28] [26] [27]. This pathway competes with decarboxylation and follows established mechanisms for amino acid thermal degradation [28] [26] [27]. The relative importance of deamination versus decarboxylation depends on specific conditions including atmosphere, heating rate, and presence of catalytic impurities [28] [26] [27].
Thermogravimetric analysis reveals that protected amino acids typically show complex mass loss profiles reflecting the sequential elimination of protecting groups followed by backbone degradation [20] [21]. The initial mass loss corresponds to volatile protecting group fragments, while subsequent mass loss reflects degradation of the amino acid core structure [20] [21]. The exact temperature ranges and rates depend on heating conditions, with dynamic heating typically showing higher apparent decomposition temperatures compared to isothermal conditions [20] [21].
Hydrolytic degradation represents an important alternative pathway, particularly under humid conditions or in the presence of trace acids or bases [22] [23]. Both protecting groups are susceptible to hydrolysis, with the Boc group showing particular sensitivity to acidic conditions and the Z group being cleaved under both acidic and basic conditions [22] [23]. This hydrolytic pathway often competes with thermal decomposition and can significantly influence the apparent thermal stability under practical storage and handling conditions [22] [23].
Storage recommendations for Boc-Orn(Z)-OH emphasize the importance of controlled temperature and humidity conditions. The compound should be stored under sealed, dry conditions at temperatures ranging from room temperature to -20°C [29] [19]. Long-term storage stability studies indicate that storage at -80°C provides optimal stability for periods up to 6 months, while storage at -20°C maintains integrity for approximately 1 month [18] [19]. These storage requirements reflect the inherent instability of the protecting groups and the need to minimize both thermal and hydrolytic degradation pathways [18] [19].
Irritant